Trans-1-Boc-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
“Trans-1-Boc-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C16H20FNO4 and a molecular weight of 309.33 . It is a white solid and is used to prepare pyrrolidinylurea and pyrrolidinylthiourea compounds as TrkA kinase inhibitors .
Molecular Structure Analysis
The IUPAC name for this compound is (3S,4R)-4-(2-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid . The InChI code is 1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20)/t11-,12+/m0/s1 .
Physical And Chemical Properties Analysis
This compound is a white solid with a molecular weight of 309.33 . It should be stored at 2-8 °C .
Scientific Research Applications
Drug Discovery
Pyrrolidine is a versatile scaffold for novel biologically active compounds . The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Stereogenicity of Carbons
One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Protodeboronation
Pinacol boronic esters, which have a similar structure to the compound , are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a radical approach that’s not well developed, but it’s an area of active research .
Anti-Markovnikov Hydromethylation
Paired with a Matteson–CH2– homologation, protodeboronation allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .
5. Total Synthesis of d-®-coniceine and indolizidine 209B The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Suzuki–Miyaura Coupling
Organoboron compounds, like the boronic esters mentioned above, are highly valuable building blocks in organic synthesis . The most important application to be named is the Suzuki–Miyaura-coupling .
Mechanism of Action
properties
IUPAC Name |
(3S,4R)-4-(2-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20)/t11-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNANJBYDRSFKDR-NWDGAFQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trans-1-Boc-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
959581-02-3 |
Source
|
Record name | 1-(1,1-Dimethylethyl) (3S,4R)-4-(2-fluorophenyl)-1,3-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959581-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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